molecular formula C22H23ClN2O3S2 B250111 3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide

Cat. No. B250111
M. Wt: 463 g/mol
InChI Key: NRRMJJHDVUAOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.

Mechanism of Action

3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide binds irreversibly to the active site of BTK, preventing its phosphorylation and subsequent downstream signaling. This leads to inhibition of B-cell activation and proliferation, ultimately resulting in apoptosis of malignant B-cells.
Biochemical and physiological effects:
3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide has been shown to selectively target BTK, with minimal effects on other kinases. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and low clearance rates. In preclinical studies, 3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide has been shown to induce tumor regression and prolong survival in animal models of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide in lab experiments is its specificity for BTK, allowing for targeted inhibition of B-cell receptor signaling. However, one limitation is the potential for off-target effects, as with any small molecule inhibitor. Additionally, the irreversible binding of 3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide to BTK may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research involving 3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide. One area of interest is the development of combination therapies, as BTK inhibitors have shown synergy with other targeted agents in preclinical studies. Additionally, further investigation is needed to determine the optimal dosing and scheduling of 3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide in clinical trials. Finally, the potential for resistance to BTK inhibitors, as seen with other targeted therapies, highlights the need for ongoing research into alternative treatment strategies.

Synthesis Methods

3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide can be synthesized using a multi-step process involving the coupling of a benzothiophene derivative with a sulfonyl chloride intermediate, followed by the addition of a cyclohexylamine group and subsequent chlorination. The final product is obtained through purification and isolation steps.

Scientific Research Applications

3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has shown promising results in preclinical studies, demonstrating potent inhibition of BTK and suppression of B-cell receptor signaling.

properties

Molecular Formula

C22H23ClN2O3S2

Molecular Weight

463 g/mol

IUPAC Name

3-chloro-N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H23ClN2O3S2/c1-25(16-7-3-2-4-8-16)30(27,28)17-13-11-15(12-14-17)24-22(26)21-20(23)18-9-5-6-10-19(18)29-21/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26)

InChI Key

NRRMJJHDVUAOCT-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.